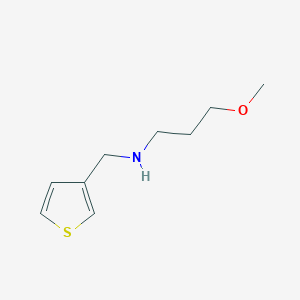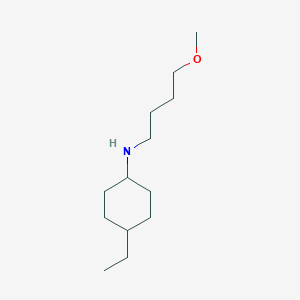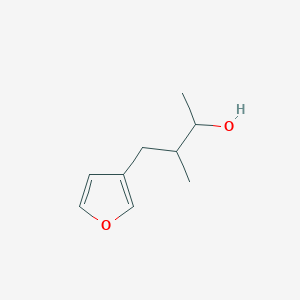
4-(Furan-3-YL)-3-methylbutan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-3-YL)-3-methylbutan-2-OL is an organic compound featuring a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-3-YL)-3-methylbutan-2-OL can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate alkylating agents under controlled conditions. For instance, the reaction of furan with 3-methyl-2-butanone in the presence of a strong base like sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-3-YL)-3-methylbutan-2-OL undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitro-substituted furans.
Scientific Research Applications
4-(Furan-3-YL)-3-methylbutan-2-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Furan-3-YL)-3-methylbutan-2-OL involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
Furfural: A furan derivative used as a precursor for various chemicals.
Furfuryl alcohol: Another furan derivative with applications in resin production.
2,5-Furandicarboxylic acid: Used in the production of bio-based polymers.
Uniqueness
4-(Furan-3-YL)-3-methylbutan-2-OL is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-(furan-3-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H14O2/c1-7(8(2)10)5-9-3-4-11-6-9/h3-4,6-8,10H,5H2,1-2H3 |
InChI Key |
INMSQNIZVDBFQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=COC=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13273148.png)
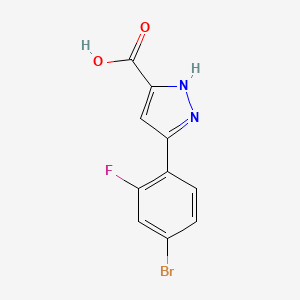
![9-methyl-N-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13273150.png)
amine](/img/structure/B13273151.png)
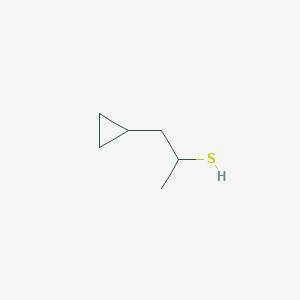
amine](/img/structure/B13273159.png)
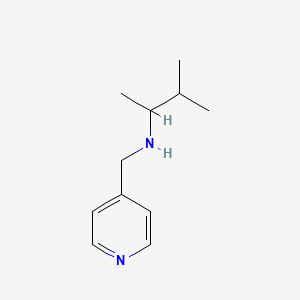
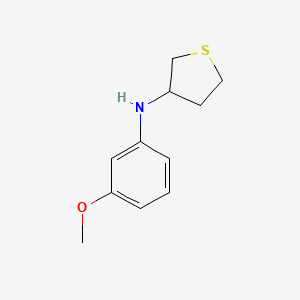
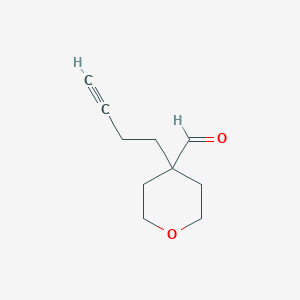
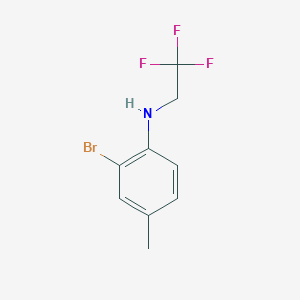
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B13273186.png)
![6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13273221.png)
